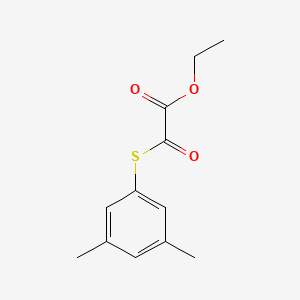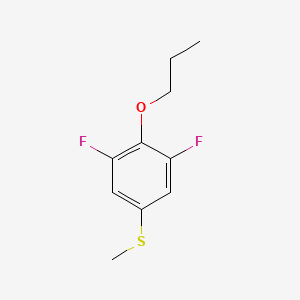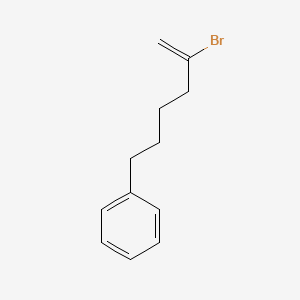
(3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)sulfane is an organic compound with the molecular formula C13H8Cl2F2S This compound is characterized by the presence of both chloro and fluoro substituents on its phenyl and benzyl rings, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)sulfane typically involves the reaction of 3-chloro-4-fluorophenyl thiol with 2-chloro-6-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to accelerate the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and corrosive reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)sulfane is not fully understood. it is believed to interact with various molecular targets through its chloro and fluoro substituents, which can form strong interactions with proteins and other biomolecules. The sulfane group may also play a role in modulating the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)ether
- (3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)amine
- (3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)ketone
Uniqueness
(3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)sulfane is unique due to the presence of both chloro and fluoro substituents on its phenyl and benzyl rings, as well as the sulfane group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
1-chloro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2S/c14-10-2-1-3-12(16)9(10)7-18-8-4-5-13(17)11(15)6-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAGUEWSLOBBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=CC(=C(C=C2)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Cyclopentyloxy)methyl]-3-fluorothiophenol](/img/structure/B7994693.png)
![2-[(Cyclopropanemethoxy)methyl]-4-fluorothiophenol](/img/structure/B7994695.png)











